Alirocumab

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alirocumab is a fully human IgG1 monoclonal antibody that binds and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme found to have “gain of function” mutations in autosomal dominant hypercholesterolemia . It is used as a second-line treatment for high cholesterol for adults whose cholesterol is not controlled by diet and statin treatment .

Synthesis Analysis

This compound is a fully human monoclonal antibody (Immunoglobulin IgG1 isotype) that binds to proprotein convertase subtilisin kexin type 9 (PCSK 9). It is produced by recombinant DNA technology in Chinese Hamster Ovary cell suspension culture .

Molecular Structure Analysis

The molecular formula of this compound is C6472H9996N1736O2032S42 . It is a large molecule with a molecular weight of 145981.36 g/mol .

Chemical Reactions Analysis

This compound works by binding to the PCSK9 protein. This binding leads to the degradation of the low-density lipoprotein receptor (LDLR), which takes cholesterol out of circulation . The interaction between this compound and its target PCSK9 drives LDL-C depletion .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C6472H9996N1736O2032S42 and a molecular weight of 145981.36 . It is stored at -80°C for long term .

Aplicaciones Científicas De Investigación

Prevención de enfermedades cardiovasculares

Alirocumab se utiliza en la prevención de enfermedades cardiovasculares {svg_1}. Es un anticuerpo monoclonal anti-PCSK9 que reduce los niveles de colesterol de lipoproteínas de baja densidad (LDL-C) {svg_2}. Esto es significativo porque los niveles elevados de LDL-C se correlacionan con el riesgo de enfermedad coronaria, accidente cerebrovascular, enfermedad vascular periférica y aterosclerosis {svg_3}.

Alcanzar los niveles objetivo de LDL-C

This compound ha sido evaluado por su eficacia para alcanzar los niveles objetivo de LDL-C {svg_4}. En un estudio, los pacientes que iniciaron el tratamiento con this compound mostraron una reducción del 31.7% en el LDL-C, con un 20.5% de los pacientes alcanzando los niveles objetivo {svg_5}.

Tratamiento para la dislipidemia

This compound se utiliza en el tratamiento de la dislipidemia {svg_6}. La dislipidemia es una condición caracterizada por cantidades anormales de lípidos en la sangre, y es un factor de riesgo importante para la enfermedad cardiovascular {svg_7}.

Tratamiento para la enfermedad cardiovascular aterosclerótica

This compound también se utiliza en el tratamiento de la enfermedad cardiovascular aterosclerótica {svg_8}. La aterosclerosis es una condición en la que se acumula placa en las arterias, lo que puede provocar problemas graves, como ataque cardíaco, accidente cerebrovascular o incluso la muerte {svg_9}.

Reducción del riesgo de infarto de miocardio

This compound se ha asociado con un menor riesgo de infarto de miocardio {svg_10}. El infarto de miocardio, también conocido como ataque cardíaco, ocurre cuando el flujo sanguíneo disminuye o se detiene a una parte del corazón, causando daño al músculo cardíaco {svg_11}.

Reducción del riesgo de accidente cerebrovascular isquémico

This compound se ha asociado con un menor riesgo de accidente cerebrovascular isquémico {svg_12}. El accidente cerebrovascular isquémico es un tipo de accidente cerebrovascular que ocurre cuando el suministro de sangre a una parte de su cerebro se reduce o se interrumpe, evitando que el tejido cerebral obtenga oxígeno y nutrientes {svg_13}.

Reducción del riesgo de revascularización coronaria

This compound se ha asociado con un menor riesgo de revascularización coronaria {svg_14}. La revascularización coronaria es un procedimiento médico que restaura el flujo sanguíneo al músculo cardíaco abriendo arterias bloqueadas {svg_15}.

Seguridad y efectos secundarios

This compound tiene un perfil de seguridad favorable {svg_16}. El uso de este inhibidor de PCSK9 no se asoció con un mayor riesgo de eventos adversos neurocognitivos, elevaciones de las enzimas hepáticas, rabdomiólisis o diabetes mellitus de nueva aparición {svg_17}.

Mecanismo De Acción

Target of Action

Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a significant role in controlling the amount of cholesterol in the body .

Mode of Action

This compound binds to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on the surface of liver cells . By inhibiting PCSK9, this compound increases the availability of LDLR, which can then clear LDL-C, leading to lower levels of LDL-C in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the LDLR pathway. LDLR on hepatocytes bind to LDL-C in the blood and internalize it, removing it from circulation. The LDL-C is then broken down in the cell. By increasing the number of LDLR on the cell surface, this compound enhances this pathway, leading to lower levels of circulating LDL-C .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by both linear and non-linear processes . The non-linear processes are governed by PCSK9 production, this compound-PCSK9 complex formation, and lysosomal degradation of the this compound-PCSK9 complex . The pharmacokinetic parameters of this compound, including maximum serum concentration (Cmax), time to reach Cmax (tmax), and area under the serum concentration versus time curve (AUC), among others, have been studied .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL-C levels in the blood . This can help to reduce the risk of atherosclerotic cardiovascular disease, which is often associated with high levels of LDL-C .

Action Environment

The action of this compound can be influenced by various factors. For example, the presence of other medications, the overall health of the liver (which is where LDLR are primarily expressed), and individual patient characteristics can all impact the efficacy and stability of this compound .

Direcciones Futuras

The addition of alirocumab to background statin therapy provides significant incremental low-density lipoprotein cholesterol (LDL-C) lowering and cardiovascular event risk reduction . Future research is expected to focus on the utilization and impact of PCSK9 inhibitors like this compound in treating conditions like ischemic stroke .

Propiedades

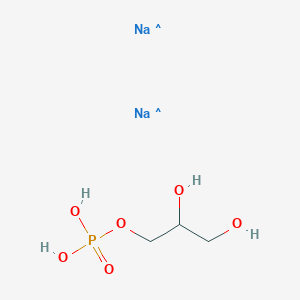

InChI |

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWCRUATKKAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The serine protease proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to the low-density lipoprotein (LDL) receptor (LDLR) and directs it to lysosomes for intracellular degradation. This results in decreased numbers of LDLR available on the hepatic cell surface to bind LDL particles and remove them from the circulation and therefore to a subsequent increase in circulating LDL-cholesterol (LDL-C) plasma levels. Since 2003, when the role of PCSK9 in LDL-C metabolism was discovered, there have been major efforts to develop efficient and safe methods to inhibit it. Amongst those, monoclonal antibodies against PCSK9 are the furthest in development, with multiple phase 3 trials already published and with cardiovascular endpoint trials currently underway. Two fully human monoclonal antibodies, evolocumab (AMG 145) and alirocumab (REGN727/SAR236553), have been extensively studied in a wide range of subjects, such as those with statin intolerance, as an add-on to statin therapy, as a monotherapy and in patients with familial hypercholesterolemia. PCSK9 antibodies result in a consistent and robust decrease in LDL-C plasma levels ranging from 40% to 70%, either on top of statins or as a monotherapy. If the safety data from the on-going phase 3 trials remain as reassuring as the data available till now, PCSK9 antibodies will offer a novel, powerful therapeutic option to decrease LDL-C plasma levels and, hopefully, cardiovascular risk, Alirocumab is a human monoclonal antibody that binds to proprotein convertase subtilisin kexin type 9 (PCSK9). PCSK9 binds to the low-density lipoprotein receptors (LDLR) on the surface of hepatocytes to promote LDLR degradation within the liver. LDLR is the primary receptor that clears circulating LDL, therefore the decrease in LDLR levels by PCSK9 results in higher blood levels of LDL-C. By inhibiting the binding of PCSK9 to LDLR, alirocumab increases the number of LDLRs available to clear LDL, thereby lowering LDL-C levels. |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

1245916-14-6 |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)